6-Hydroxypropylthymine

描述

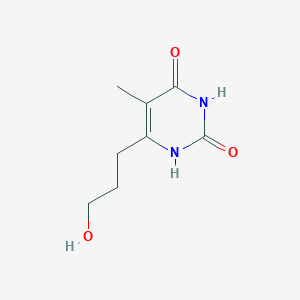

Structure

3D Structure

属性

分子式 |

C8H12N2O3 |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |

InChI 键 |

OIEJBPVNLZZLGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)NC1=O)CCCO |

规范 SMILES |

CC1=C(NC(=O)NC1=O)CCCO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxypropylthymine

Established Synthetic Pathways for 6-Hydroxypropylthymine

The synthesis of this compound, an acyclic analogue of thymidine (B127349), can be approached through several established routes, primarily involving the alkylation of the thymine (B56734) core.

Key Precursors and Reaction Conditions

The synthesis of 6-substituted thymine derivatives often involves the coupling of thymine with a suitable alkylating agent. For this compound, a key strategy involves the reaction of thymine with a 3-carbon synthon bearing a protected or unprotected hydroxyl group. One potential pathway is the coupling of thymine with a suitably substituted bromopropane derivative. tandfonline.com

Another fundamental approach to constructing the pyrimidine (B1678525) ring of thymine derivatives starts from simpler acyclic precursors. The synthesis of thymine itself can be achieved through the acid-catalyzed condensation of ethyl α-formylpropionate with urea, followed by cyclization. researchgate.net This general strategy can be adapted for 6-substituted derivatives by modifying the initial β-dicarbonyl compound.

A plausible synthetic route to this compound could involve the reaction of a protected 3-halopropanol with a metal salt of thymine or by direct alkylation under basic conditions. The choice of solvent and base is critical to control N-alkylation versus O-alkylation and to ensure regioselectivity at the desired nitrogen atom of the pyrimidine ring.

Table 1: Key Precursors and Reaction Conditions for Thymine and its Analogue Synthesis

| Precursor | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Thymine | Substituted bromobutane | Coupling/Alkylation | Acyclic thymidine analogues | tandfonline.com |

| Ethyl α-formylpropionate | Urea, Acid catalyst, Sodium methylate | Condensation followed by Cyclization | Thymine | researchgate.net |

| Thymine | 4-Bromomethyl-7-methoxycoumarin | Derivatization | Fluorescent thymine derivatives | nih.gov |

| 6-Fluorothymine (B1196390) glycosyl derivatives | Nucleophiles | Nucleophilic substitution | 6-substituted thymine nucleosides | nih.gov |

Optimization Strategies in Synthesis

Optimization of synthetic routes is crucial for improving yield, purity, and cost-effectiveness. For the synthesis of thymine and its derivatives, orthogonal experiments have been employed to determine the optimal reaction conditions. researchgate.net Key parameters that are often optimized include reaction temperature, molar ratios of reactants, and the choice of catalyst and solvent.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the need to explore structure-activity relationships and to develop compounds with improved pharmacological profiles.

Design Principles for Conformationally Constrained Analogues

Conformationally constrained analogues are designed to lock the molecule in a specific three-dimensional orientation, which can enhance binding to a biological target. The synthesis of such analogues of thymine derivatives often involves the creation of fused heterocyclic ring systems. tandfonline.comnih.gov For example, novel pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones have been synthesized as conformationally constrained analogues of 1-(3-amino-2-hydroxypropyl)thymine and 1-(2-amino-3-hydroxypropyl)thymine. tandfonline.comnih.gov The design of these molecules involves intramolecular cyclization to form rigid bicyclic or polycyclic structures.

Ring-Opening/Ring-Closure Rearrangements in Derivatization

Ring-opening and ring-closure rearrangement reactions are powerful tools in the synthesis of novel heterocyclic compounds from pyrimidine derivatives. tandfonline.comnih.gov These reactions can lead to the formation of different ring systems through the cleavage and subsequent reformation of bonds within the molecule. For example, the synthesis of certain fused heterocyclic compounds derived from thymine proceeds through a ring-opening/ring-closure rearrangement of bicyclic oxygen-containing amino compounds. tandfonline.comnih.gov This strategy allows for significant structural modifications and the creation of diverse chemical scaffolds. The quaternization of the pyrimidine ring can make it more susceptible to nucleophilic attack, which can initiate such rearrangement processes. wur.nl

Functionalization Strategies on the Pyrimidine Core and Side Chains

Functionalization of the pyrimidine core and the hydroxypropyl side chain allows for the fine-tuning of the molecule's properties. Electrophilic substitution on the pyrimidine ring typically occurs at the 5-position. wikipedia.org However, nucleophilic substitution is facilitated at the 2-, 4-, and 6-positions. wikipedia.org A common strategy for introducing substituents at the 6-position involves the displacement of a leaving group, such as a halogen. For example, the displacement of the fluorine atom at the C-6 position of 6-fluorothymine derivatives with various nucleophiles has been used to synthesize a series of 6-substituted 5-methyl-pyrimidine-2,4-dione-nucleosides. nih.gov

The hydroxypropyl side chain offers another site for functionalization. The hydroxyl group can be transformed into other functional groups, such as a fluorine atom, to modulate the compound's biological activity. researchgate.net Derivatization of the hydroxyl group can also be used to attach fluorescent labels for detection in analytical methods. nih.gov

Novel Approaches in this compound Synthesis

The synthesis of specifically substituted pyrimidine derivatives, such as this compound, is a field of ongoing research due to the potential biological significance of such compounds. While detailed, specific synthetic routes for this compound are not extensively documented in readily available literature, novel approaches to the functionalization of the thymine core at the C6 position offer insights into potential synthetic strategies. These modern methods often focus on achieving high selectivity and efficiency under mild reaction conditions.

Recent advancements in organic synthesis that could be conceptually applied to the synthesis of this compound include photocatalysis and radical-mediated reactions. These methods provide pathways for the formation of carbon-carbon bonds at the typically less reactive C6 position of the pyrimidine ring. For instance, the generation of alkyl radicals under photoredox conditions could, in principle, be utilized to introduce a propyl or a protected hydroxypropyl group onto the thymine scaffold. The choice of catalyst, light source, and reaction partners would be critical in directing the regioselectivity of such a reaction.

Another area of innovation lies in the use of organometallic cross-coupling reactions. While more commonly applied to the synthesis of aryl- or vinyl-substituted nucleobases, the development of new catalyst systems is expanding the scope of these reactions to include the coupling of alkyl groups. A hypothetical approach could involve the synthesis of a 6-halothymine derivative, which could then undergo a cross-coupling reaction with a suitable organometallic reagent containing the 3-hydroxypropyl moiety, likely with the hydroxyl group protected during the reaction.

The table below summarizes some of the innovative synthetic principles that could be adapted for the synthesis of this compound, based on general advancements in pyrimidine chemistry.

| Synthetic Approach | Potential Reagents and Conditions | Key Advantages |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or similar photocatalyst, visible light, suitable radical precursor for the hydroxypropyl group. | Mild reaction conditions, high functional group tolerance. |

| Radical Addition | Peroxides or other radical initiators, a source of the 3-hydroxypropyl radical. | Avoids the need for pre-functionalized pyrimidine rings. |

| Organometallic Cross-Coupling | Palladium or Nickel catalyst, 6-halothymine, organozinc or organoboron reagent with a protected hydroxypropyl group. | High potential for regioselectivity and controlled bond formation. |

Detailed research into the application of these modern synthetic methods specifically for this compound would be necessary to establish viable and efficient protocols. Such studies would need to address challenges including regioselectivity, protection/deprotection strategies for the hydroxyl group, and optimization of reaction yields.

Chemical Reactivity and Transformation Mechanisms of 6 Hydroxypropylthymine

General Reactivity Profiles of Hydroxypyrimidines

Hydroxypyrimidines, the class of heterocyclic compounds to which 6-Hydroxypropylthymine belongs, exhibit a diverse range of chemical reactivities owing to the presence of the pyrimidine (B1678525) core and the hydroxyl substituent. A significant characteristic of hydroxypyrimidines is their capacity for tautomerism, existing in equilibrium between the hydroxyl (enol) form and the more stable keto (or "pyrimidone") form. vulcanchem.comdicp.ac.cn This tautomeric behavior is fundamental to their reactivity, influencing aromaticity and subsequent chemical reactions. dicp.ac.cn

The reactivity of the pyrimidine ring and its substituents can be categorized into several key reaction types. The hydroxyl group can undergo oxidation to yield corresponding ketones or aldehydes. Conversely, the pyrimidine ring can be reduced, for example through catalytic hydrogenation, to form non-aromatic cyclic ureas. dicp.ac.cn The substituents on the ring can also be modified; for instance, amino groups can undergo acylation and sulphonylation. rsc.org The specific conditions and outcomes of these reactions are influenced by the nature and position of other substituents on the pyrimidine ring. The presence of bulky groups, for example, can promote O-acylation and O-sulphonylation at the hydroxyl position. rsc.org

The pyrimidine ring itself can be synthesized through various condensation reactions, a common method being the reaction of a β-ketoester with an amidine, followed by cyclodehydration. vulcanchem.com This highlights the foundational chemistry that also governs the reactivity of pre-formed pyrimidine systems.

Below is a summary of general reactions that hydroxypyrimidines can undergo:

| Reaction Type | Reagents and Conditions | Major Products |

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones or Aldehydes |

| Reduction | Lithium aluminum hydride, Sodium borohydride, Catalytic Hydrogenation (e.g., H₂, Pd catalyst) | Reduced derivatives like amines or chiral cyclic ureas dicp.ac.cn |

| Substitution (O-Acylation/O-Sulphonylation) | Aroyl halides, Arylsulphonyl halides, Phosphorochloridates | O-acyl, O-sulphonyl, or O-phosphoryl derivatives rsc.org |

| Acid-Base Reactions | Dependent on pH | Can exist in different protonation states affecting reactivity vulcanchem.com |

Specific Reactions and Transformations Involving the Propyl-Hydroxyl Moiety

The propyl-hydroxyl moiety in this compound introduces a reactive site separate from the pyrimidine ring. This aliphatic alcohol group can, in principle, undergo typical alcohol reactions such as oxidation, esterification, and etherification. For instance, oxidation of the primary alcohol on the propyl chain would yield a propanal derivative, which could be further oxidized to a carboxylic acid, resulting in 3-(thymin-6-yl)propanoic acid.

While specific studies detailing the exhaustive reactions of the propyl-hydroxyl group on this compound are limited in the provided research, the reactivity can be inferred from studies on similar molecules. For example, in analogues of the antiviral agent HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), methylation of the hydroxyl group was performed without affecting the core structure, demonstrating the feasibility of etherification. researchgate.net The presence of the hydroxypropyl group is noted to increase polarity and the capacity for hydrogen bonding, which can enhance solubility in polar solvents. solubilityofthings.com This functional group is often utilized in synthetic strategies to improve a molecule's properties or to serve as a handle for further chemical modifications. solubilityofthings.com

Intramolecular Cyclization Reactions in this compound Analogues

A significant transformation pathway for analogues of this compound involves intramolecular cyclization, leading to the formation of fused heterocyclic systems. These reactions typically require the activation of the hydroxyl group or the introduction of another reactive group on the propyl chain to facilitate ring closure with a nitrogen atom of the pyrimidine ring.

Research has demonstrated that suitably activated aliphatic pyrimidine analogues readily undergo intramolecular cyclization. tandfonline.com For example, 1-(2-hydroxy-3-iodopropyl)thymine, an analogue of this compound, cyclizes in the presence of silver acetate (B1210297) to form a fused pyrimido[2,1-b] vulcanchem.comCurrent time information in Bangalore, IN.oxazin-8-one system. researchgate.net This type of reaction showcases a powerful method for constructing more complex, conformationally constrained molecules from simpler acyclic precursors. tandfonline.comtandfonline.comnih.gov These ring-opening and ring-closure rearrangements can lead to novel pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones. tandfonline.comtandfonline.comnih.gov

The propensity for cyclization is influenced by structural factors, including the length of the alkyl chain and the nature of the substituents. nih.gov Studies on related 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones have explored the structural factors that influence these cascade cyclization processes to form fused isoquinoline (B145761) and indole (B1671886) systems. nih.gov Such reactions can be highly regioselective, with a 6-endo-dig cyclization being thermodynamically favored over a 5-exo-dig pathway in certain systems. rsc.org

The table below summarizes key findings on the intramolecular cyclization of thymine (B56734) analogues:

| Precursor Compound | Reagents/Conditions | Resulting Fused System |

| 1-(2-hydroxy-3-iodopropyl)thymine researchgate.net | Silver acetate | 2,3-dihydro-3-hydroxy-7-methyl-4H,8H-pyrimido[2,1-b] vulcanchem.comCurrent time information in Bangalore, IN.oxazin-8-one |

| 1-(3-amino-2-hydroxypropyl)thymine analogues tandfonline.comnih.gov | Ring-opening/ring-closure rearrangement | Pyrimido[1,2-a]pyrimidinones |

| 1-(2-amino-3-hydroxypropyl)thymine analogues tandfonline.comnih.gov | Ring-opening/ring-closure rearrangement | Imidazo[1,2-a]pyrimidinones |

| 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones nih.gov | Cascade cyclization | 4H-pyrimido[6,1-a]isoquinolin-4-thiones |

Investigation of Stability and Degradation Pathways under Research Conditions

The stability of this compound is governed by the chemical integrity of both the pyrimidine ring and the hydroxypropyl side chain. Generally, pyrimidine derivatives are stable under standard laboratory conditions, but they can be susceptible to degradation under extreme pH or temperature. evitachem.com The presence of the hydroxyl group and the alkyl chain introduces potential pathways for metabolic or chemical degradation.

Under biological or oxidative conditions, the primary alcohol of the propyl side chain is a likely site of transformation. Metabolomic studies have identified related compounds such as 3-carboxy-1-hydroxypropylthiamine diphosphate (B83284) in biological samples, suggesting that a metabolic pathway involves the oxidation of a terminal methyl or alcohol group on a propylthiamine side chain to a carboxylic acid. nih.govnih.gov This indicates a probable degradation pathway for this compound, proceeding from the alcohol to an aldehyde and then to a carboxylic acid derivative.

The pyrimidine ring itself, while generally stable, can be subject to enzymatic or chemical cleavage under specific conditions. However, the primary degradation points for this compound under typical research or physiological conditions would likely be initiated at the more reactive propyl-hydroxyl functional group. In the solid state, the presence of hydroxyl and amide-like functionalities allows for the formation of intermolecular hydrogen bonds, which can contribute to the stability of the crystalline structure. researchgate.net

Advanced Analytical Characterization of 6 Hydroxypropylthymine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 6-hydroxypropylthymine. By interacting with the molecule in distinct ways, different spectroscopic methods offer complementary pieces of information that, when combined, provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide insight into their local electronic environment. For this compound, distinct signals would be expected for the protons on the propyl chain, the methyl group attached to the pyrimidine (B1678525) ring, and the N-H protons of the thymine (B56734) ring. drugbank.compressbooks.pub The integration of these signals helps in determining the relative number of protons in each unique environment. pressbooks.pub

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy probes the carbon backbone of the molecule. libretexts.org While inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides valuable information. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the identification of the pyrimidine ring carbons, the methyl carbon, and the carbons of the hydroxypropyl side chain. libretexts.orgdrugbank.comchemistryviews.org Predicted ¹³C NMR data can serve as a reference for experimental results. drugbank.comchemistryviews.org

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. uzh.chhuji.ac.il A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. uzh.chqorganica.es This would be instrumental in confirming the structure of the 3-hydroxypropyl group by showing the coupling between the CH₂, CH₂, and CH₂OH protons. An HSQC spectrum correlates directly bonded carbon and proton atoms, providing unambiguous assignment of the proton and carbon signals for each C-H bond in the molecule. huji.ac.il More advanced 2D NMR experiments can also reveal long-range correlations, further solidifying the structural assignment. huji.ac.il The use of 2D NMR can also aid in the quantification of compounds in complex mixtures. nih.gov

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methyl (C5-CH₃) | ~2.0 | ~12 |

| Methylene (Cα-H₂) | ~2.5 | ~30 |

| Methylene (Cβ-H₂) | ~1.7 | ~32 |

| Methylene (Cγ-H₂) | ~3.6 | ~60 |

| Ring NH | Variable | - |

| Ring NH | Variable | - |

| C2 (Carbonyl) | - | ~152 |

| C4 (Carbonyl) | - | ~165 |

| C5 | - | ~110 |

| C6 | - | ~140 |

Note: Predicted values are estimations and may vary from experimental data. Chemical shifts for NH protons are highly dependent on solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. thermofisher.com In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. thermofisher.com For this compound, MS would show a molecular ion peak corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. innovareacademics.in This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. innovareacademics.inmdpi.com For instance, HRMS can differentiate this compound (C₈H₁₂N₂O₃) from other potential isomers or compounds with very similar masses. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the structure by breaking the molecule into smaller, identifiable pieces. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value for C₈H₁₂N₂O₃ |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight (Nominal) | 184 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass ([M+H]⁺) | 185.0921 |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragments | Fragments corresponding to loss of H₂O, propyl chain, etc. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. utdallas.edu Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions would include:

O-H stretch: A broad band around 3400-3200 cm⁻¹ from the hydroxyl group.

N-H stretch: Sharp peaks in the range of 3300-3100 cm⁻¹ from the amide groups in the thymine ring. utdallas.edu

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the propyl and methyl groups.

C=O stretch: Strong, sharp peaks around 1700-1650 cm⁻¹ for the carbonyl groups in the thymine ring. specac.comlibretexts.org

C=C stretch: A peak around 1600 cm⁻¹ for the double bond in the pyrimidine ring. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. bioglobax.com The pyrimidine ring of this compound contains chromophores (the carbonyl groups and the carbon-carbon double bond) that absorb UV light. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. nist.govresearchgate.netscience-softcon.de Changes in the solvent or pH can affect the UV-Vis spectrum, providing further information about the molecule's properties. This technique is also frequently used for quantitative analysis. sci-hub.se

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | O-H Stretch (Alcohol) | ~3400-3200 cm⁻¹ (broad) |

| N-H Stretch (Amide) | ~3300-3100 cm⁻¹ | |

| C=O Stretch (Carbonyl) | ~1700-1650 cm⁻¹ (strong) | |

| UV-Visible (UV-Vis) | π → π* transition | ~260-280 nm |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from any impurities or other components in a mixture, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. moravek.com In HPLC, a liquid sample is passed through a column packed with a solid stationary phase. moravek.com Different components of the sample interact differently with the stationary phase, causing them to separate.

For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). mmv.orgnih.gov The retention time of this compound under specific conditions (mobile phase composition, flow rate, temperature) is a characteristic identifier. jasco-global.com

Purity is assessed by examining the chromatogram for the presence of other peaks. moravek.com The area of the main peak corresponding to this compound is proportional to its concentration. By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined. ijcce.ac.irejgm.co.uk HPLC methods are validated to ensure they are accurate, precise, and robust for their intended purpose. eurachem.orgnih.govms-editions.cl

Table 4: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set at the λmax of this compound (~270 nm) |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds without decomposition. uomus.edu.iq For the analysis of polar molecules like this compound and other thymine derivatives, direct injection into a GC system is often challenging due to their low volatility and tendency to interact with the stationary phase. To overcome this, a crucial sample preparation step known as derivatization is typically employed. ndl.go.jp

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. A common method involves silylation, where active hydrogen atoms in the molecule (such as those in hydroxyl and amine groups) are replaced with a trimethylsilyl (B98337) (TMS) group. capes.gov.br Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. ndl.go.jp Another approach is derivatization with reagents like isobutyl chloroformate (IBCF), which reacts with the nucleobases to form more volatile derivatives. d-nb.inforesearchgate.net

Once derivatized, the sample is injected into the gas chromatograph. The separation occurs within a capillary column, such as a nonpolar HP-5 column (a common choice for a wide range of analytes), which is coated with a stationary phase. d-nb.inforesearchgate.net An inert carrier gas, like helium or nitrogen, acts as the mobile phase, carrying the vaporized sample through the column. uomus.edu.iq The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. libretexts.org Compounds with weaker interactions with the stationary phase and lower boiling points elute from the column faster, resulting in shorter retention times. libretexts.orginnovatechlabs.com

For detection and quantification, a Flame Ionization Detector (FID) can be used, which is sensitive to organic compounds. d-nb.info6-napse.com However, for unambiguous identification, GC is often coupled with Mass Spectrometry (MS). 6-napse.com The GC-MS technique separates the components of the mixture, and the mass spectrometer then fragments each component and detects the fragments based on their mass-to-charge ratio (m/z). 6-napse.comnist.gov The resulting mass spectrum serves as a "molecular fingerprint," allowing for confident identification of the compound by comparing it to spectral libraries. This method has been successfully used to identify and quantify various modified thymine bases, such as thymine glycol, in biological samples. ndl.go.jp

The table below outlines the general steps and parameters involved in the GC analysis of a thymine derivative.

| Parameter | Description | Typical Implementation for Thymine Derivatives |

|---|---|---|

| Sample Preparation | Chemical modification to increase volatility. | Derivatization with agents like BSTFA or isobutyl chloroformate. ndl.go.jpd-nb.info |

| Injection | Introduction of the sample into the GC system. | Vaporization of the derivatized sample in a heated injection port. innovatechlabs.com |

| Column | The component where separation occurs. | Capillary column, e.g., HP-5 (30 m x 0.32 mm). d-nb.inforesearchgate.net |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen. uomus.edu.iq |

| Oven Program | Controlled temperature ramp to facilitate separation. | Initial temperature followed by a gradual increase to a final temperature (e.g., up to 280°C). researchgate.net |

| Detector | Device for detecting eluted compounds. | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification. ndl.go.jp6-napse.com |

| Data Output | The result of the analysis. | A chromatogram showing peaks at specific retention times. For GC-MS, a mass spectrum for each peak is also generated. innovatechlabs.com |

X-ray Crystallography for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. libretexts.org This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. news-medical.net The ordered arrangement of atoms within the crystal acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots. news-medical.netlibretexts.org By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. news-medical.net From this map, the positions of the individual atoms are determined, revealing the molecule's structure.

Studies on related thymine derivatives provide insight into the structural features that could be expected for this compound. For instance, the crystal structure analysis of 1-acetylthymine revealed detailed information about the pyrimidine ring's geometry and the influence of the N(1) substituent. iucr.org A key feature of thymine derivatives in the solid state is the formation of extensive intermolecular hydrogen bonds. iucr.orgoup.com In the case of 1-acetylthymine, hydrogen bonds involving the N(3)-H and C(4)=O groups are observed, which dictate the packing of molecules into planar ribbons. iucr.org Such interactions would also be anticipated for this compound, with the hydroxypropyl group potentially participating in or introducing new hydrogen bonding networks, thereby influencing the crystal packing. The crystal structure provides unambiguous proof of the molecule's connectivity and stereochemistry.

The table below presents typical crystallographic data that would be obtained from an X-ray analysis, using 1-acetylthymine as a representative example of a thymine derivative. iucr.org

| Crystallographic Parameter | Example Data (1-acetylthymine) iucr.org |

|---|---|

| Chemical Formula | C₇H₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.074(3) Å b = 8.611(3) Å c = 17.476(4) Å β = 94.57(4)° |

| Volume (V) | 761.2(5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Feature | Intermolecular hydrogen bonding between O(4) and H(3) influencing crystal packing. iucr.org |

Computational and Theoretical Investigations of 6 Hydroxypropylthymine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. scirp.orgchemrevlett.com DFT methods calculate the electron density of a system to determine its energy and, consequently, a wide range of chemical properties. bohrium.com These calculations are performed by solving approximations of the Schrödinger equation, providing a robust framework for investigating molecular and electronic structures. scirp.orgbohrium.com

For 6-Hydroxypropylthymine, DFT studies would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for calculating various electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net Other properties, such as the dipole moment, which influences solubility and binding interactions, and the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, can also be determined. scirp.orgnih.gov The MEP map is particularly useful for identifying sites prone to electrophilic or nucleophilic attack. nih.gov

Although specific DFT data for this compound is scarce, studies on similar thymidine (B127349) derivatives demonstrate the power of this approach. scirp.orgchemrevlett.com For instance, DFT has been used to assess the thermal and electrical properties of various thymidine analogs, correlating calculated parameters with their potential biological activity. scirp.orgchemrevlett.com Such studies provide a blueprint for how DFT could be applied to this compound to predict its fundamental chemical characteristics.

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an accepted electron; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. researchgate.net |

| Dipole Moment | 3.8 D | Influences intermolecular interactions, solubility, and binding affinity. scirp.org |

| Gibbs Free Energy | -875 Hartree | A highly negative value suggests thermodynamic stability. scirp.org |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the specific interactions that stabilize a ligand-receptor complex. idrblab.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. idrblab.net

The compound this compound (HPT) is listed in the Protein Data Bank (PDB) in complex with a target, identified by the entry 1E2M. nih.gov This indicates that its three-dimensional binding mode has been studied, likely through X-ray crystallography, and provides a direct basis for computational analysis like molecular docking.

In a typical molecular docking study involving this compound, the crystal structure of the target protein would be prepared by adding hydrogen atoms and assigning partial charges. The 3D structure of HPT would be generated and optimized. A docking algorithm would then be used to place HPT into the active site of the protein. The results are ranked based on a scoring function, which estimates the binding free energy (ΔG). A more negative score generally indicates a more favorable binding interaction. acs.org Analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the binding pocket. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.8 | A negative value indicates a spontaneous binding process; a lower value suggests stronger binding. |

| Interacting Residues | TYR 80, LEU 120, ASP 121, PHE 250 | Specific amino acids in the protein's active site that form bonds with the ligand. |

| Hydrogen Bonds | ASP 121 (O...HO-propyl), TYR 80 (NH...O=C) | Key stabilizing interactions contributing to binding specificity and affinity. |

| Hydrophobic Interactions | LEU 120, PHE 250 | Interactions with nonpolar residues, often crucial for overall binding. |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. epo.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand-protein interactions in a simulated physiological environment. epo.orgbohrium.com

For this compound complexed with a biological target (as suggested by PDB ID 1E2M), an MD simulation would typically start with the best-docked pose. nih.gov The complex would be placed in a simulation box filled with water molecules and ions to mimic cellular conditions. The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the trajectory of every atom.

Analysis of the MD trajectory can provide valuable insights. Root Mean Square Deviation (RMSD) plots are used to assess the structural stability of the protein and the ligand over the simulation time. A stable RMSD suggests that the complex has reached equilibrium. Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than docking scoring functions, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). acs.org These simulations can confirm the stability of key hydrogen bonds and hydrophobic contacts identified in docking studies and reveal the role of water molecules in mediating interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To build a QSAR model, a dataset of compounds with known activities (e.g., inhibitory concentrations, IC50) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the observed activity. nih.gov

While no specific QSAR models for a series including this compound are prominently published, its inclusion in lists of bioactive compounds suggests its potential use in such studies. googleapis.com A QSAR study involving this compound and other thymine (B56734) analogs could identify the key structural features that govern their activity. For example, a model might reveal that the presence and position of the hydroxypropyl group are critical for activity, or that specific electronic or steric properties are correlated with higher potency. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and providing mechanistic insights into the mode of action.

In silico Prediction of Chemical Reactivity and Stability

In silico methods are widely used to predict the chemical reactivity and stability of molecules, providing crucial information for drug development and chemical safety assessment without the need for extensive laboratory experiments. These predictions often leverage data from quantum chemical calculations and knowledge-based systems.

The reactivity of this compound can be predicted by analyzing its electronic structure, as obtained from DFT calculations. researchgate.net The HOMO and LUMO energies, for instance, indicate the molecule's propensity to act as an electron donor or acceptor, respectively. The MEP map can highlight the most likely sites for chemical reactions. nih.gov For example, the electron-rich oxygen and nitrogen atoms of the thymine ring would be predicted as likely sites for electrophilic attack or hydrogen bonding.

Stability predictions can encompass various aspects, from thermodynamic stability (calculated as Gibbs free energy) to metabolic stability. scirp.org Computational tools can predict the likelihood of a compound being metabolized by key enzymes like the Cytochrome P450 (CYP) family. By identifying potential sites of metabolism on the this compound structure (e.g., oxidation of the propyl chain), these predictions can help anticipate the formation of metabolites. Furthermore, general physicochemical properties related to stability and handling, such as water solubility and potential for degradation, can be estimated using various QSPR models available in cheminformatics software. epo.org

Biochemical and Molecular Interaction Studies of 6 Hydroxypropylthymine

Interaction with Thymidine (B127349) Kinase (TK)

6-Hydroxypropylthymine is recognized as a ligand for thymidine kinase (TK), particularly the variant from Herpes Simplex Virus type 1 (HSV-1 TK). nih.govdrugbank.comdrugbank.com This interaction is significant in the context of developing antiviral therapies, as the substrate specificity of viral TK differs from that of human cytosolic TK. nih.govebi.ac.uk

The binding of this compound to HSV-1 TK has been investigated through various methods, including thermal denaturation experiments monitored by circular dichroism (CD) spectroscopy. nih.govrcsb.org These studies have shown a correlation between the binding affinity and the thermal stability of the enzyme-ligand complex. nih.gov The binding of this compound induces a more stable conformation of the enzyme. nih.gov

The nucleobase of this compound is positioned between the amino acid residues Met128 and Tyr172 in a characteristic sandwich-like arrangement. nih.gov It forms a Watson-Crick-like hydrogen bond network with Gln125, similar to the natural substrate thymidine (dT). nih.gov Additional stability is provided by water-mediated hydrogen bonds between the O2α of the ligand and Arg176, as well as between the N1 of the ligand and Tyr101. nih.gov The hydroxyl group of the acyclic propyl chain is fixed in a position analogous to the 5'-OH of thymidine through interactions with Glu83 and Arg222, and a water-mediated hydrogen bond with Glu225. nih.gov

Thymidine kinase inhibitors can be broadly categorized as nucleoside analogs or non-nucleoside inhibitors. patsnap.com Nucleoside analogs structurally mimic natural nucleosides and can be phosphorylated by TK, subsequently disrupting DNA synthesis. patsnap.com

Table 1: Key Amino Acid Interactions of this compound with HSV-1 Thymidine Kinase

| This compound Moiety | Interacting TK Residue | Type of Interaction |

|---|---|---|

| Nucleobase | Met128, Tyr172 | Sandwich-like stacking |

| Nucleobase | Gln125 | Watson-Crick-like hydrogen bonding |

| O2α | Arg176 | Water-mediated hydrogen bond |

| N1 | Tyr101 | Water-mediated hydrogen bond |

| Hydroxyl group (propyl chain) | Glu83, Arg222 | Direct interaction |

| Hydroxyl group (propyl chain) | Glu225 | Water-mediated hydrogen bond |

Data derived from structural studies of the TKHSV1:HPT complex. nih.gov

This compound acts as a substrate analog for HSV-1 TK. nih.gov The enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of the acyclic side chain of this compound. nih.govebi.ac.uk This phosphorylation is a critical step for the activation of many nucleoside analog prodrugs. drugbank.comebi.ac.uk The ability of HSV-1 TK to phosphorylate acyclic analogs like this compound, while human TK1 is more specific, forms a basis for selective antiviral drug design. nih.govebi.ac.uk

Interactions with Specific Biomolecules

Proteins can interact with nucleic acids through various physical forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces. thermofisher.com These interactions can be sequence-specific or non-specific. thermofisher.com In the case of this compound, its primary documented interaction is with the enzyme thymidine kinase. drugbank.comidrblab.netdrugbank.com As a nucleobase analog, it has the potential to interact with other proteins that bind pyrimidines or nucleic acids. thermofisher.complos.org For instance, chemically modified therapeutic nucleic acids have been shown to interact with various plasma proteins, which can affect their distribution in the body. nih.gov

Cellular Uptake and Intracellular Localization Mechanisms in in vitro Models

The cellular uptake of nucleobase analogs can occur through various mechanisms, including transmembrane transport systems. d-nb.infonih.gov Studies on other nucleoside and nucleobase analogs have shown that their uptake can be mediated by specific transporters. d-nb.info The efficiency of cellular uptake can be dependent on the cell type and the specific compound. nih.gov For example, studies with nanoparticles have shown that uptake mechanisms can involve clathrin-mediated endocytosis and macropinocytosis. nih.govmdpi.com

Once inside the cell, the compound's localization is crucial for its biological activity. For a thymidine analog to be effective, it must be transported to the cellular compartment where thymidine kinase is active. abcam.com For instance, some analogs are entrapped in lysosomes after uptake. nih.gov The specific mechanisms for the cellular uptake and the precise intracellular localization of this compound have not been extensively detailed in the provided search results. Further research using in vitro cell models, potentially employing techniques like confocal microscopy with fluorescently labeled analogs, would be required to elucidate these pathways. researchgate.netplos.org

Potential Research Applications and Future Directions for 6 Hydroxypropylthymine

6-Hydroxypropylthymine as a Chemical Probe in Biochemical Research

This compound can serve as a valuable chemical probe to investigate a variety of biochemical processes. Its structural similarity to thymine (B56734), a fundamental component of DNA, allows it to interact with enzymes and proteins that recognize or metabolize nucleobases and nucleosides.

One key area of application is in the study of DNA repair mechanisms. Enzymes like thymine DNA glycosylase (TDG) are responsible for removing mismatched or damaged bases from DNA. nih.gov By introducing this compound into a system, researchers can study how the modifications on the thymine ring affect recognition and processing by these repair enzymes. This can provide insights into the substrate specificity and catalytic mechanisms of these crucial cellular guardians.

Furthermore, this compound can be used to probe the active sites of enzymes involved in nucleotide metabolism, such as thymidine (B127349) kinase. drugbank.com Understanding how this modified thymine analog interacts with the enzyme's binding pocket can aid in the design of specific inhibitors, which are often valuable as antiviral or anticancer agents. The hydroxyl group on the propyl chain offers a potential site for further functionalization, allowing for the attachment of reporter groups like fluorescent tags or biotin (B1667282) for use in pull-down assays and imaging studies.

Development of Advanced Thymine-Based Scaffolds for Chemical Biology Applications

The thymine scaffold is a privileged structure in medicinal chemistry and chemical biology due to its inherent biological relevance. This compound provides a versatile starting point for the development of more complex and functionally diverse thymine-based scaffolds. The presence of the hydroxypropyl group enhances its solubility and bioavailability, making it an attractive building block for creating new molecules with potential therapeutic applications. solubilityofthings.com

Researchers are exploring the use of thymine derivatives in the construction of multivalent systems for studying carbohydrate-protein interactions. beilstein-journals.org By attaching carbohydrate moieties to the thymine scaffold, it is possible to create molecules that can bind to specific lectins or other carbohydrate-binding proteins with high avidity and specificity. The defined geometry of the thymine ring can help in presenting the carbohydrate ligands in a controlled orientation. beilstein-journals.org

Moreover, thymine-containing polymers are being investigated for their potential in creating novel biomaterials, such as hydrogels. nih.gov These materials can exhibit stimuli-responsive behavior, for instance, undergoing a gel-sol transition in response to temperature changes, which could be useful for applications like injectable scaffolds for drug delivery and tissue engineering. nih.gov The ability to incorporate modified thymine units like this compound into these polymers could allow for fine-tuning of their physical and biological properties.

Methodological Advancements in the Study of Related Pyrimidine (B1678525) Derivatives

The study of this compound and other pyrimidine derivatives necessitates the use and development of advanced analytical and synthetic methodologies. A variety of techniques are employed for the characterization and quantification of these compounds.

Analytical Techniques for Pyrimidine Derivatives:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of pyrimidine derivatives in complex mixtures. numberanalytics.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation based on mass-to-charge ratio. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis, including the determination of proton and carbon skeletons. numberanalytics.combohrium.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and characterization of vibrational modes of the pyrimidine ring. vandanapublications.com |

| UV-VIS Spectrophotometry | A rapid and cost-effective method for the determination of pyrimidine derivatives in bulk form. nih.gov |

The synthesis of novel pyrimidine derivatives often involves multi-step reactions and requires careful optimization of reaction conditions. nih.govaphrc.org Recent advancements in synthetic organic chemistry, such as the use of microwave-assisted synthesis and multicomponent reactions, are enabling the more efficient and environmentally friendly production of these compounds. tandfonline.com These methods facilitate the creation of diverse libraries of pyrimidine analogs for screening in various biological assays. researchtrend.net

Unexplored Mechanistic Pathways and Novel Molecular Interactions

While the interactions of thymine itself are well-studied, the introduction of the 6-hydroxypropyl group in this compound opens up possibilities for novel molecular interactions and the exploration of previously unknown mechanistic pathways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to unique binding modes with target proteins. ebi.ac.uk

Metabolomic and transcriptomic analyses are powerful tools for uncovering the broader biological effects of compounds like this compound. These approaches can reveal changes in metabolic pathways, such as purine (B94841) and pyrimidine metabolism, and gene expression upon introduction of the compound into a biological system. nih.govacs.org For instance, studies have shown that alterations in pyrimidine metabolism can be associated with various disease states, and understanding how this compound perturbs these pathways could provide valuable insights. acs.org

The potential for this compound to be involved in oxidative stress pathways is another area ripe for investigation. Reactive oxygen species can modify DNA bases, and studying how this compound behaves in such an environment could shed light on its stability and potential to form novel adducts. mdpi.com Furthermore, exploring its interactions with signaling pathways that are sensitive to cellular metabolic state, such as those regulated by Toll-like receptors, could reveal new biological roles. nih.gov

Role in Structure-Based Drug Discovery Research (excluding clinical outcomes)

Structure-based drug design (SBDD) is a powerful approach in modern drug discovery that relies on the three-dimensional structure of a biological target to design and optimize new therapeutic agents. nih.govdrugdiscoverynews.com this compound can serve as a valuable lead compound or fragment in SBDD campaigns. wikipedia.orgnumberanalytics.com

A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties. wikipedia.org The pyrimidine core of this compound is a common feature in many approved drugs, highlighting its "drug-like" potential. researchtrend.net

In the context of SBDD, the three-dimensional structure of this compound bound to its target can be determined using techniques like X-ray crystallography or NMR spectroscopy. drugdiscoverynews.com This structural information provides a detailed map of the binding site, revealing key interactions between the ligand and the protein. ebi.ac.uk Computational methods, such as molecular docking, can then be used to predict how modifications to the this compound scaffold would affect its binding affinity and specificity. nih.govijpsjournal.com The hydroxypropyl side chain, in particular, offers a handle for synthetic chemists to introduce new functional groups to explore the chemical space around the binding pocket and optimize the compound's properties. solubilityofthings.com

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 6-Hydroxypropylthymine, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves thymine derivatization with hydroxypropyl groups under controlled conditions. Key steps include:

- Purification : Use high-performance liquid chromatography (HPLC) or recrystallization to isolate the compound .

- Characterization : Validate purity and structure via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

- Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to improve yield. Track progress using thin-layer chromatography (TLC) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Spectrophotometry : UV-Vis absorption at 260–280 nm (thymine’s absorbance range) for preliminary quantification .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity, especially in biological samples .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design : Expose samples to stressors (e.g., light, temperature, pH extremes) and monitor degradation via HPLC or LC-MS at intervals .

- Kinetic Analysis : Calculate half-life using first-order decay models. Report storage recommendations based on stability thresholds (e.g., >90% purity) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s reactivity?

- Methodological Answer :

- Source Analysis : Cross-reference experimental conditions (e.g., solvent, catalyst) across studies to identify variables affecting reactivity .

- Reproducibility Tests : Replicate conflicting experiments with standardized protocols. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies .

- Mechanistic Studies : Employ computational chemistry (e.g., DFT calculations) to model reaction pathways and identify rate-limiting steps .

Q. What strategies are effective for integrating this compound into in vivo toxicity studies?

- Methodological Answer :

- Dosage Optimization : Conduct dose-ranging studies in animal models (e.g., rodents) using LC-MS to monitor plasma concentrations .

- Endpoint Selection : Assess biomarkers (e.g., liver enzymes, renal function) and histopathological changes. Include control groups to isolate compound-specific effects .

Q. How can computational modeling enhance understanding of this compound’s interactions with DNA repair enzymes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities between this compound and enzyme active sites .

- MD Simulations : Run nanosecond-scale simulations (e.g., GROMACS) to study conformational changes and binding stability .

Q. What experimental design considerations are critical for studying this compound’s role in mutagenesis?

- Methodological Answer :

- Model Systems : Use Ames test strains (e.g., Salmonella typhimurium TA100) to assess mutagenic potential. Include metabolic activation (S9 fraction) for relevance to mammalian systems .

- Controls : Include positive (e.g., ethyl methanesulfonate) and negative (solvent-only) controls. Replicate assays to confirm dose-response trends .

Key Methodological Recommendations

- Literature Review : Prioritize primary sources from PubMed, Wiley, and Sciencedirect. Avoid non-peer-reviewed platforms .

- Data Validation : Use orthogonal methods (e.g., NMR + MS) to confirm structural assignments .

- Reproducibility : Document protocols in detail, including instrument parameters and batch numbers of reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。